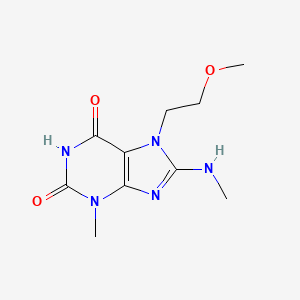

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione, also known as Methylthioadenosine phosphorylase (MTAP) inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential in cancer treatment. MTAP is an enzyme that plays a crucial role in the purine and methionine metabolism pathway. The inhibition of MTAP has been shown to have a significant impact on cancer cells, making it a promising target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Tautomerism in Purine Derivatives

Research has investigated the tautomerism of purine derivatives, including the study of N,N-dimethyl-N'-(7(9)-H-purin-6-yl)-formamidine, 6-chloropurine, and 6-methoxy purine at low temperatures using NMR spectroscopy. This study provides insights into the structural behavior of purine compounds under varying conditions, which could be relevant to understanding the properties of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione (Pavlína Sečkářová et al., 2004).

Purine Analog Demethylation

Another study examined the demethylation of purine analogs by microsomal enzymes from mouse liver, providing an understanding of how purine derivatives undergo metabolic transformations in biological systems. This could offer indirect implications for the metabolism of this compound and similar compounds (J. F. Henderson & P. Mazel, 1964).

Geometry and Tautomerism of Purine Derivatives

A study presented the geometries of purine and some derivatives, predicted by ab initio calculations. Understanding the geometry and tautomerism can be crucial for the synthesis and application of purine-based compounds, including this compound (A. Broo & A. Holmen, 1996).

Wirkmechanismus

Target of Action

Similar compounds, known as antisense oligonucleotides, have been shown to target specific mrna sequences . By binding to these sequences, they can inhibit gene expression or correct aberrant splicing decisions .

Mode of Action

The compound likely interacts with its targets through Watson-Crick base pairing, binding to a specific mRNA sequence and inhibiting its expression . This results in a blockade in the transfer of genetic information from DNA to protein . The selective hybridization of the compound to its cognate mRNA results in ribonuclease H-mediated degradation of the target mRNA, thus inhibiting the translation of the corresponding protein .

Biochemical Pathways

The compound’s action affects the biochemical pathway of protein synthesis. By binding to specific mRNA sequences, it prevents the translation of certain proteins, thereby influencing the cellular functions that these proteins would normally regulate . For instance, similar compounds have been shown to inhibit the translation of proteins such as cyclin D1, survivin, and VEGF .

Pharmacokinetics

For instance, they can be rapidly degraded by intracellular endonucleases and exonucleases . The degradation products of these compounds may be cytotoxic and also exert antiproliferative effects .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the translation of specific proteins. This can lead to changes in cellular functions and potentially influence disease processes . At the cellular level, the effects of the compound’s action would depend on the specific proteins whose translation is inhibited.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of similar compounds can be affected by the presence of endonucleases and exonucleases in the cellular environment . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target mRNA in the cell and the presence of other molecules that may compete for binding to the same target .

Eigenschaften

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGSMBCCRCAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)